molecular formula C14H24ClN B15318745 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride

Cat. No.: B15318745
M. Wt: 241.80 g/mol
InChI Key: MXKZQPIPDZEBMO-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 3-tert-butylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Tert-butylphenyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of the amine group allows for various chemical modifications and applications in different fields .

Properties

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

2-(3-tert-butylphenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-13(2,3)11-7-6-8-12(9-11)14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H

InChI Key

MXKZQPIPDZEBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)CN.Cl

Origin of Product

United States

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